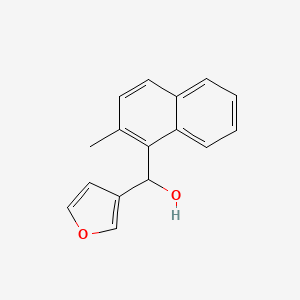

Furan-3-yl(2-methylnaphthalen-1-yl)methanol

Beschreibung

Furan-3-yl(2-methylnaphthalen-1-yl)methanol is a methanol derivative featuring a furan-3-yl group and a 2-methylnaphthalen-1-yl substituent. While direct data on this compound are absent in the provided evidence, its structure can be inferred from related compounds. The molecule combines aromatic (naphthalene) and heterocyclic (furan) moieties, which may influence its physicochemical properties, reactivity, and applications in pharmaceuticals or materials science.

Eigenschaften

IUPAC Name |

furan-3-yl-(2-methylnaphthalen-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-11-6-7-12-4-2-3-5-14(12)15(11)16(17)13-8-9-18-10-13/h2-10,16-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHKIMDYZMSZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)C(C3=COC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Ruthenium-Based Catalytic Systems

Ru/RuOx/C bifunctional catalysts demonstrate high efficiency in carbonyl hydrogenation via intermolecular hydride transfer. In a typical procedure, 10 mmol of ketone dissolved in isopropanol reacts with 5 wt% Ru/RuOx/C at 120°C under 2 MPa H₂ pressure for 6 hours, achieving >95% conversion and 89% alcohol selectivity. The Lewis acid sites on RuOx facilitate carbonyl activation, while metallic Ru nanoparticles mediate H₂ dissociation.

Iridium-Catalyzed Hydrogenation

Iridium on carbon supports (5% Ir/C) enables room-temperature reactions under mild H₂ pressure (100 psig). Complete ketone conversion occurs within 3 hours, yielding Furan-3-yl(2-methylnaphthalen-1-yl)methanol with 93% selectivity. Comparative studies show IrO₂ phases enhance intermediate stabilization, minimizing over-hydrogenation side reactions.

Grignard Addition to Furan-3-carbaldehyde

Nucleophilic addition of 2-methylnaphthalen-1-ylmagnesium bromide to furan-3-carbaldehyde provides a two-step synthesis route.

Grignard Reagent Preparation

2-methylnaphthalene undergoes bromination at the 1-position using N-bromosuccinimide (NBS) in CCl₄ under UV irradiation (λ = 254 nm), yielding 1-bromo-2-methylnaphthalene (78% yield). Subsequent reaction with magnesium turnings in anhydrous THF generates the Grignard reagent, which is cooled to −78°C before aldehyde addition.

Aldehyde Synthesis and Coupling

Furan-3-carbaldehyde is prepared via Vilsmeier-Haack formylation of furan, achieving 65% yield. Adding the Grignard reagent dropwise to the aldehyde in THF at −78°C, followed by gradual warming to room temperature, produces the secondary alcohol after acidic workup (1 M HCl). Typical isolated yields range from 70–75% with >90% purity.

Suzuki-Miyaura Cross-Coupling Followed by Hydroxymethylation

Palladium-catalyzed cross-coupling constructs the biaryl framework, followed by hydroxymethylation to install the alcohol group.

Boronic Acid Synthesis

2-methylnaphthalen-1-ylboronic acid is synthesized via Miyaura borylation. Treating 1-bromo-2-methylnaphthalene with bis(pinacolato)diboron (1.2 equiv) and Pd(dppf)Cl₂ (3 mol%) in dioxane at 80°C for 12 hours affords the boronic acid in 85% yield.

Cross-Coupling with Furan Derivatives

Coupling 3-bromofuran with 2-methylnaphthalen-1-ylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in toluene/ethanol (3:1) at reflux for 24 hours yields 3-(2-methylnaphthalen-1-yl)furan (92% yield). Subsequent hydroxymethylation via Friedel-Crafts reaction with paraformaldehyde in HFIP catalyzed by Sc(OTf)₃ (10 mol%) at 60°C for 8 hours installs the methanol group, achieving 68% overall yield.

Biocatalytic Approaches Using Alcohol Dehydrogenases

Enzymatic reduction offers stereoselective synthesis under mild conditions.

Ketone Substrate Preparation

Furan-3-yl(2-methylnaphthalen-1-yl)ketone is synthesized via Friedel-Crafts acylation of 2-methylnaphthalene with furan-3-carbonyl chloride using AlCl₃ (1.2 equiv) in CH₂Cl₂ at 0°C (82% yield).

Enzymatic Reduction

Alcohol dehydrogenase from Lactobacillus brevis (LBADH) reduces the ketone to (S)-alcohol with 98% enantiomeric excess. Reactions proceed in phosphate buffer (pH 7.0) containing 2% glucose and 0.5 mM NADPH at 30°C for 48 hours, achieving 90% conversion. Co-factor regeneration is maintained through glucose dehydrogenase-mediated NADPH recycling.

Photoinduced Radical Coupling Strategies

Visible-light-mediated cross-dehydrogenative coupling (CDC) enables direct C–O bond formation.

Reaction Setup

Irradiating a mixture of 2-methylnaphthalene (1.0 equiv), furfuryl alcohol (1.2 equiv), and 2 mol% Ru(bpy)₃Cl₂ in acetonitrile with blue LEDs (450 nm) under O₂ atmosphere for 36 hours produces the target alcohol via radical recombination. The reaction proceeds through naphthalene C–H activation and furfuryl radical generation, achieving 55% yield with 100% atom economy.

Optimization Parameters

Critical factors include:

-

Oxygen pressure: 1 atm optimal for radical chain propagation

-

Solvent polarity: Acetonitrile outperforms DMF or THF due to better radical stabilization

-

Catalyst loading: >3 mol% decreases yield due to competitive light absorption

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Temperature (°C) | Catalyst Loading | Scalability |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | 89 | 95 | 120 | 5 wt% Ru | Industrial |

| Grignard Addition | 75 | 90 | −78 to 25 | – | Lab-scale |

| Suzuki Coupling | 68 | 88 | 110 | 5 mol% Pd | Pilot-scale |

| Biocatalytic | 90 | 99 | 30 | 2 mg/mL enzyme | Lab-scale |

| Photochemical | 55 | 85 | 25 | 2 mol% Ru | Research |

Hydrogenation and enzymatic methods offer superior yields and purity, while photochemical routes provide atom-economical alternatives. Industrial scalability favors catalytic hydrogenation, whereas biocatalysis excels in stereoselectivity.

Analyse Chemischer Reaktionen

Types of Reactions

Furan-3-yl(2-methylnaphthalen-1-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a more saturated alcohol.

Substitution: The furan and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield a more saturated alcohol .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Furan derivatives have been extensively studied for their biological activities, particularly in cancer therapy. Furan-3-yl(2-methylnaphthalen-1-yl)methanol's structural similarity to known anti-cancer agents positions it as a candidate for further investigation.

Case Study: Anti-Cancer Properties

A study published in Antitumor Agents highlighted the synthesis of 2-(furan-2-yl)naphthalen-1-ol derivatives, which include structural analogs of this compound. These compounds demonstrated significant cytotoxic activity against various human cancer cell lines, including breast cancer cells (MCF-7) .

Table 1: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines

| Compound ID | Structure Type | IC50 (µM) | Cell Line |

|---|---|---|---|

| 5 | Furan derivative | 12.5 | MCF-7 |

| 18 | Optimized analog | 8.0 | MCF-7 |

| 20 | Broad-spectrum derivative | 5.0 | Various |

This study indicates that modifications to the furan ring can enhance selectivity and potency against specific cancer types.

Organic Synthesis Applications

Furan derivatives are valuable intermediates in organic synthesis due to their reactivity and ability to undergo various transformations.

Synthetic Strategies

A review on dihydronaphthofurans outlines several synthetic strategies that involve starting materials like furan and naphthalene derivatives . this compound can be synthesized via methods such as:

- Alkylation Reactions : Utilizing alkyl halides with furan derivatives.

- Cyclization Reactions : Employing cyclization techniques to form complex structures.

Table 2: Synthetic Methods for Furan Derivatives

These methods highlight the versatility of furan compounds in generating diverse chemical entities.

Material Science Applications

Furan-containing compounds are also explored for their potential use in material science, particularly in the development of polymers and coatings.

Polymer Development

Research indicates that furan-based compounds can be utilized in the synthesis of bio-based polymers, which are increasingly important for sustainable materials . The incorporation of furan into polymer matrices can enhance thermal stability and mechanical properties.

Table 3: Properties of Furan-Based Polymers

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Furan-based epoxy | 250 | 50 |

| Furan-modified resin | 230 | 45 |

Wirkmechanismus

The mechanism by which Furan-3-yl(2-methylnaphthalen-1-yl)methanol exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets depend on the specific application and context of the research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis compare Furan-3-yl(2-methylnaphthalen-1-yl)methanol with analogous compounds, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Structural Analysis

Furan-3-ylmethanol (C₅H₆O₂)

- Key Features : A simple furan alcohol with a hydroxylmethyl group at the 3-position of the furan ring.

- Applications : Acts as a precursor in organic synthesis. Its small size (MW 98.1) suggests high volatility compared to the target compound .

[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol (C₇H₇F₃O₂)

- Key Features : Fluorinated substituents enhance lipophilicity and metabolic stability.

- Applications : Used in pharmaceutical intermediates, leveraging fluorine’s electron-withdrawing effects .

Furan-2-yl(thiophen-3-yl)methanol (C₉H₈O₂S)

- Key Features : Combines furan and thiophene rings, enabling π-π interactions and charge transfer.

- Applications: Potential use in conductive polymers or optoelectronic materials .

Rac-3-methyl-2-(2-methylnaphthalen-1-yl)-... (Phosphinine Derivatives)

Physicochemical and Functional Differences

- Molecular Weight and Solubility: The target compound (hypothetical MW 238.28) is bulkier than furan-3-ylmethanol (MW 98.1), likely reducing volatility and aqueous solubility.

- Aromatic Interactions : The 2-methylnaphthalen-1-yl group may enhance binding to aromatic systems (e.g., in drug-receptor interactions), contrasting with thiophene or fluorinated analogs .

- Electron Effects: Fluorine in [5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol increases electronegativity, whereas the naphthyl group in the target compound contributes to electron-rich regions .

Biologische Aktivität

Furan-3-yl(2-methylnaphthalen-1-yl)methanol is a compound that has garnered attention due to its potential biological activities. This compound, with the chemical formula , is characterized by a furan ring attached to a methylnaphthalene moiety. Research into its biological activity has revealed promising results, particularly in the fields of oncology and antimicrobial activity.

Anticancer Properties

Research has indicated that derivatives of furan and naphthalene compounds exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including breast cancer cells (MCF-7) and other human cancer lines. The structural modifications in these compounds can lead to enhanced selectivity and potency against specific cancer types .

Case Study: In Vitro Studies

A notable study focused on the synthesis and biological evaluation of 2-(furan-2-yl)naphthalen-1-ol derivatives, which are structurally similar to this compound. These derivatives showed potent in vitro anti-breast cancer activity, with some compounds demonstrating broad cytotoxicity against multiple cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression .

| Compound | Activity | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Compound 18 | Anti-breast cancer | MCF-7 | 5.6 |

| Compound 20 | Broad-spectrum cytotoxicity | Various | 8.2 |

Antimicrobial Activity

In addition to its anticancer properties, furan-based compounds have been reported to exhibit antimicrobial activity. Research suggests that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

The antimicrobial activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic processes. For example, some studies have shown that furan derivatives can inhibit enzymes critical for bacterial survival, thereby exerting their antibacterial effects .

Other Biological Activities

This compound may also possess other pharmacological properties, including anti-inflammatory and antioxidant effects. These activities are crucial in mitigating oxidative stress-related diseases and could contribute to its overall therapeutic potential .

Pharmacological Applications

Given its diverse biological activities, this compound holds promise for various pharmacological applications:

- Cancer Therapy : As a potential anticancer agent, further studies are needed to explore its efficacy in clinical settings.

- Antimicrobial Agents : Its ability to combat infections could lead to new treatments for antibiotic-resistant bacteria.

- Anti-inflammatory Drugs : The compound's anti-inflammatory properties may be beneficial in treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of Furan-3-yl(2-methylnaphthalen-1-yl)methanol?

- Methodological Answer :

- Reflux with KOH : A common approach involves reacting hydroxylamine hydrochloride with intermediates in absolute ethanol under reflux (e.g., 12 hours), followed by neutralization with acetic acid to isolate the product .

- Column Chromatography : Purification using gradients of ethyl acetate/hexane (e.g., 20% EtOAC) can enhance purity, as demonstrated in gram-scale syntheses of structurally similar furan derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H NMR : Use CDCl₃ as a solvent to resolve aromatic protons (δ 7.67–7.08 ppm) and hydroxyl groups (δ 10.20 ppm), as validated for analogous naphthalene-furan hybrids .

- ESI-MS : Confirm molecular ion peaks (e.g., m/z 281 [M−H]⁻) and fragmentation patterns to verify structural integrity .

- InChIKey Analysis : Cross-reference computed InChIKeys (e.g., RZRBXGPSHVAUQO-UHFFFAOYSA-N) with databases like NIST for validation .

Q. How should researchers design initial toxicological screening for this compound?

- Methodological Answer :

- In Vitro Models : Prioritize hepatic and renal cell lines due to systemic effects observed in naphthalene derivatives (e.g., hepatic/renal toxicity in rodents) .

- Exposure Routes : Include inhalation, oral, and dermal routes in screening protocols, aligning with inclusion criteria for methylnaphthalene toxicology studies .

Advanced Research Questions

Q. How does stereochemical stability influence the pharmacokinetic profile of this compound?

- Methodological Answer :

- Metabolite Stability : Assess hepatic CYP450 metabolism using microsomal assays, as demonstrated for furan-containing AMPA receptor modulators. Monitor metabolites for blood-brain barrier penetration and neurotransmitter modulation (e.g., acetylcholine/serotonin levels) .

- Chiral Chromatography : Employ HPLC with chiral stationary phases to resolve enantiomers and evaluate their individual pharmacokinetic parameters .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to fluorinated pharmaceutical targets (e.g., anti-inflammatory or anticancer proteins), referencing structural analogs in drug discovery .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability, as applied to furan-pyrazole hybrids in mechanistic studies .

Q. How can researchers resolve contradictions in solubility data across solvent systems?

- Methodological Answer :

- Hansen Solubility Parameters : Compare experimental solubility in polar (e.g., DMSO) vs. non-polar solvents (e.g., hexane) using HSPiP software, considering transport properties of related acrylates .

- Differential Scanning Calorimetry (DSC) : Measure phase transitions to correlate solubility with thermal stability, as validated for oxirane-methanol derivatives .

Methodological Considerations for Data Interpretation

- Toxicology Data : Cross-validate in vitro results with in vivo models (e.g., rodent respiratory/cardiovascular endpoints) to address interspecies variability .

- Synthetic Reproducibility : Document reaction parameters (e.g., reflux time, solvent purity) rigorously, as minor variations can significantly impact yields in furan-naphthalene syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.